molecular formula C13H8F2O2 B8548300 2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8548300
M. Wt: 234.20 g/mol
InChI Key: VTAPLNMJCQPFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

3-fluoro-4-(4-fluorophenyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(7-16)13(17)12(11)15/h1-7,17H

InChI Key

VTAPLNMJCQPFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C=C2)C=O)O)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(4-Fluorophenyl)boronic acid (33.2 g), 2M aqueous sodium carbonate solution (237 mL), palladium (II) acetate (2.49 g) and dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (9.74 g) were added to a solution of 4-bromo-3-fluoro-2-hydroxybenzaldehyde (34.6 g) in DME (350 mL) at room temperature. The mixture was stirred at 100° C. under argon atmosphere for 16 hours. The mixture was cooled to room temperature. Water (700 mL) was added to the reaction mixture. The mixture was concentrated in vacuo to remove DME. The precipitate was collected by filtration and washed with water. The aqueous filtrate was set aside for further purification. Then the solid was washed with ethyl acetate. The solid was added to a mixture of ethyl acetate and 1M hydrochloric acid. The mixture was stirred at room temperature for 1 hour and filtrated through celite. The filtrate was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (20.6 g).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
catalyst
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

48% hydrobromic acid (28.4 mL) was added at room temperature to an acetic acid (150 mL) solution of 2,4′-difluoro-3-methoxybiphenyl-4-carbaldehyde (6.18 g), and the mixture was stirred at 120° C. for 18 hours in a nitrogen atmosphere. The reaction mixture was cooled to room temperature, and then, the solvent was distilled off under reduced pressure. The obtained residue was diluted with ethyl acetate and water. The organic layer was separated, and then, the obtained aqueous layer was neutralized with a 1 M aqueous sodium hydroxide solution, followed by extraction with ethyl acetate. Combined organic layers were washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was passed through a short silica gel column (hexane/ethyl acetate) to obtain the title compound (5.51 g).
Quantity
28.4 mL
Type
reactant
Reaction Step One
Name
2,4′-difluoro-3-methoxybiphenyl-4-carbaldehyde
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6 M hydrochloric acid (49.1 mL) was added to an ethanol (160 mL) solution of 2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde (16.4 g). The reaction mixture was stirred at 50 C for 30 minutes and further at room temperature for 2 hours. The resulting solid was collected by filtration and then washed with ethanol-water and water in this order to obtain the title compound (12.7 g).
Quantity
49.1 mL
Type
reactant
Reaction Step One
Name
2,4′-difluoro-3-(methoxymethoxy)biphenyl-4-carbaldehyde
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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